molecular formula C22H20N2O5S B2403838 N-(1,3-benzodioxol-5-ylmethyl)-6-[(3,4-dimethylphenyl)sulfonyl]nicotinamide CAS No. 1189716-39-9

N-(1,3-benzodioxol-5-ylmethyl)-6-[(3,4-dimethylphenyl)sulfonyl]nicotinamide

Katalognummer B2403838
CAS-Nummer: 1189716-39-9
Molekulargewicht: 424.47
InChI-Schlüssel: WCUITNKOCNSEFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1,3-benzodioxol-5-ylmethyl)-6-[(3,4-dimethylphenyl)sulfonyl]nicotinamide, also known as BZML-6, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BZML-6 has been studied for its ability to inhibit specific enzymes and receptors in the body, leading to potential benefits in the treatment of various diseases. In

Wirkmechanismus

N-(1,3-benzodioxol-5-ylmethyl)-6-[(3,4-dimethylphenyl)sulfonyl]nicotinamide works by inhibiting specific enzymes and receptors in the body. Specifically, this compound has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of various cellular processes, including cell growth, proliferation, and differentiation. This compound has also been shown to inhibit the activity of the receptor peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of inflammation and metabolism.
Biochemical and Physiological Effects:
The inhibition of GSK-3β and PPARγ by this compound has several biochemical and physiological effects. In cancer research, the inhibition of GSK-3β by this compound has been shown to reduce the growth and proliferation of cancer cells. In inflammation research, the inhibition of PPARγ by this compound has been shown to reduce inflammation in the body. In neurological research, the inhibition of GSK-3β by this compound has been shown to have potential benefits in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-(1,3-benzodioxol-5-ylmethyl)-6-[(3,4-dimethylphenyl)sulfonyl]nicotinamide in lab experiments is its specificity for GSK-3β and PPARγ. This allows researchers to study the effects of inhibiting these specific enzymes and receptors without affecting other cellular processes. However, a limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Zukünftige Richtungen

There are several future directions for the study of N-(1,3-benzodioxol-5-ylmethyl)-6-[(3,4-dimethylphenyl)sulfonyl]nicotinamide. One direction is the further exploration of its potential therapeutic applications in cancer, inflammation, and neurological disorders. Another direction is the development of more efficient synthesis methods for this compound, which could improve its yield and solubility. Additionally, the development of this compound analogs could lead to the discovery of compounds with even greater specificity and potency for GSK-3β and PPARγ inhibition.

Synthesemethoden

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-[(3,4-dimethylphenyl)sulfonyl]nicotinamide involves several steps, starting with the reaction of 1,3-benzodioxole with 2-chloro-6-(3,4-dimethylphenylsulfonyl)nicotinoyl chloride in the presence of a base. This reaction produces an intermediate, which is then treated with ammonia to yield this compound. The overall yield of this synthesis method is around 40%.

Wissenschaftliche Forschungsanwendungen

N-(1,3-benzodioxol-5-ylmethyl)-6-[(3,4-dimethylphenyl)sulfonyl]nicotinamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the activity of specific enzymes and receptors that are involved in the growth and proliferation of cancer cells. In inflammation research, this compound has been studied for its ability to reduce inflammation by inhibiting the activity of certain enzymes and receptors. In neurological research, this compound has been shown to have potential benefits in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Eigenschaften

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-6-(3,4-dimethylphenyl)sulfonylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5S/c1-14-3-6-18(9-15(14)2)30(26,27)21-8-5-17(12-23-21)22(25)24-11-16-4-7-19-20(10-16)29-13-28-19/h3-10,12H,11,13H2,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCUITNKOCNSEFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)NCC3=CC4=C(C=C3)OCO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.